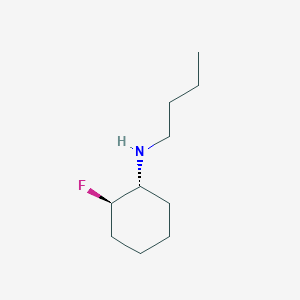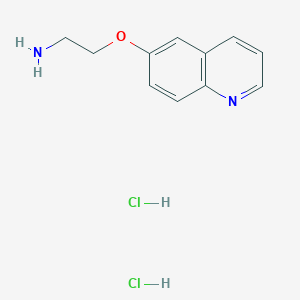
6-(2-Aminoethoxy)quinoline dihydrochloride
Vue d'ensemble
Description
6-(2-Aminoethoxy)quinoline dihydrochloride is a synthetic compound with the molecular formula C11H14Cl2N2O and a molecular weight of 261.14 g/mol.
Méthodes De Préparation
The synthesis of quinoline derivatives, including 6-(2-Aminoethoxy)quinoline dihydrochloride, typically involves several methods. One common approach is the Friedländer synthesis, which involves the condensation and cycloaddition of 2-amino aryl ketones and α-methylene carbonyl derivatives using acid catalysts . Other methods include the use of metal-organic frameworks as catalysts, which offer advantages such as structural adaptability and substantial surface areas . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
6-(2-Aminoethoxy)quinoline dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis acids, such as AlCl3 and FeCl3, which facilitate the Friedländer synthesis . The major products formed from these reactions are quinoline derivatives, which exhibit significant biological activity .
Applications De Recherche Scientifique
6-(2-Aminoethoxy)quinoline dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoline derivatives are known for their pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial properties . Additionally, this compound is used in the development of fluorescence probes and sensors due to its photophysical properties .
Mécanisme D'action
The mechanism of action of 6-(2-Aminoethoxy)quinoline dihydrochloride involves its interaction with molecular targets such as bacterial type II topoisomerases, gyrase, and topoisomerase IV . These interactions convert the enzymes into toxic forms that fragment the bacterial chromosome, leading to antibacterial effects . The compound’s efficacy is influenced by its ability to bind to these enzymes and inhibit their function.
Comparaison Avec Des Composés Similaires
6-(2-Aminoethoxy)quinoline dihydrochloride is similar to other quinoline derivatives, such as chloroquine and amodiaquine. it is unique in its specific molecular structure, which imparts distinct pharmacological properties. Other similar compounds include 6-amino-2-methylquinolin-4-ol and 2,6-disubstituted quinolines, which also exhibit significant biological activity .
Propriétés
IUPAC Name |
2-quinolin-6-yloxyethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.2ClH/c12-5-7-14-10-3-4-11-9(8-10)2-1-6-13-11;;/h1-4,6,8H,5,7,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFGVFABLKMMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OCCN)N=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


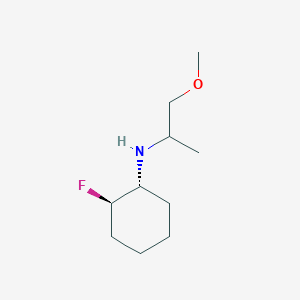
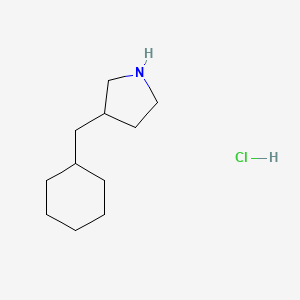
![3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1492404.png)
![1-[(1,3-Oxazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1492405.png)

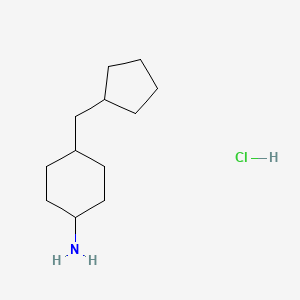
![2-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1492409.png)
![N-[(1R,2R)-2-fluorocyclopentyl]oxolan-3-amine](/img/structure/B1492410.png)
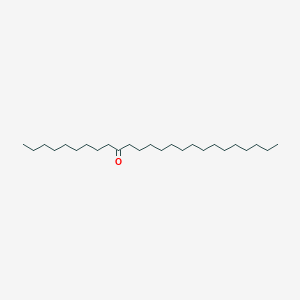
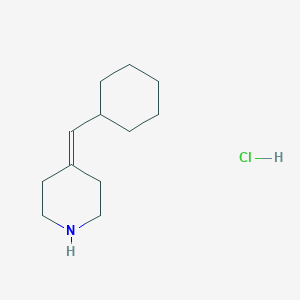
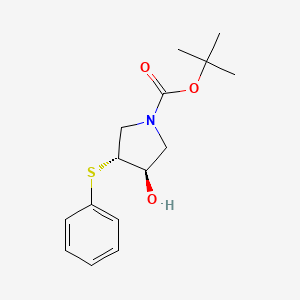
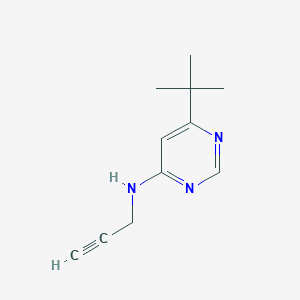
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1492421.png)
